Potassium 1-hexynyltrifluoroborate
Description
Advantages as Versatile and Stable Boronic Acid Surrogates
Potassium organotrifluoroborates, including the 1-hexynyl variant, are increasingly favored as surrogates for the more commonly known boronic acids. Their rise in popularity is attributed to several key advantages. Primarily, they exhibit remarkable stability as crystalline solids that are resistant to both air and moisture. This allows for indefinite storage without special precautions, a significant improvement over the often-unstable nature of many boronic acids. nih.gov This stability also translates to a tolerance of a wide array of functional groups within the molecule, enabling more complex and convergent synthetic strategies. organic-chemistry.org
Comparison with Conventional Organometallic Reagents in Synthetic Utility
When compared to conventional organometallic reagents, such as organomagnesium (Grignard) or organolithium compounds, organotrifluoroborates present a more user-friendly profile. While Grignard and organolithium reagents are powerful nucleophiles, their high reactivity makes them sensitive to moisture and incompatible with many functional groups, such as alcohols and carboxylic acids. libretexts.org In contrast, the reduced reactivity of organotrifluoroborates allows for their use in a broader range of reaction conditions and with a greater diversity of substrates. nih.gov The palladium-catalyzed cross-coupling reactions utilizing organotrifluoroborates, like the Suzuki-Miyaura reaction, are prime examples of their synthetic utility, enabling the formation of carbon-carbon bonds under relatively mild conditions. organic-chemistry.org
Properties
IUPAC Name |
potassium;trifluoro(hex-1-ynyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWEDIHUKYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635601 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244301-59-5 | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |
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Synthesis and Methodological Advancements for Potassium 1 Hexynyltrifluoroborate
General Preparative Routes for Potassium Organotrifluoroborates
The synthesis of potassium organotrifluoroborates can be achieved through several reliable pathways, starting from various organoboron precursors or via one-pot procedures from organometallic reagents. These methods are foundational to accessing a wide array of functionalized trifluoroborates, including the target compound.
Conversion of Boronic Acids with Potassium Hydrogen Difluoride
The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂). wikipedia.org This conversion, notably advanced by Vedejs, involves treating the boronic acid with KHF₂ in a suitable solvent system, typically aqueous methanol or tetrahydrofuran. acs.orgorgsyn.org The reaction proceeds efficiently, converting the trivalent boronic acid into a tetracoordinate borate salt. acs.org This method is advantageous because the resulting organotrifluoroborates are typically crystalline solids that are stable in air and moisture, facilitating their isolation, purification by recrystallization, and long-term storage. wikipedia.orgorgsyn.orgpitt.edu Even crude boronic acids can be effectively converted to their corresponding trifluoroborates in high yields. acs.orgbldpharm.com
General Reaction: RB(OH)₂ + 2 KHF₂ → K[RBF₃] + KF + 2 H₂O
One-Step Synthesis from Organometallic Species (Organocuprates, Organolithium, Organomagnesium Reagents)
To streamline the synthesis and avoid the isolation of potentially unstable boronic acid intermediates, one-pot procedures starting from common organometallic reagents have been developed. acs.org In these protocols, an organolithium or organomagnesium (Grignard) reagent is generated in situ and then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate species is not isolated but is directly treated with an aqueous solution of KHF₂ to yield the desired potassium organotrifluoroborate. acs.orgbldpharm.com This approach is highly versatile and allows for the preparation of a diverse range of organotrifluoroborates from readily available organic halides. acs.org Additionally, methods exist for the synthesis of specific classes like aliphatic potassium acyltrifluoroborates (KATs) from organocuprates, which are formed from organolithium or organomagnesium precursors. organic-chemistry.org
| Starting Material | Key Reagents | Intermediate | Final Product |
| Organohalide (R-X) | Mg or Li, B(OR')₃, KHF₂ | Boronic ester/acid | K[RBF₃] |
| Organolithium (R-Li) | B(OR')₃, KHF₂ | Boronic ester/acid | K[RBF₃] |
| Organomagnesium (R-MgX) | B(OR')₃, KHF₂ | Boronic ester/acid | K[RBF₃] |
This interactive table summarizes one-pot synthetic routes from organometallic species.
Preparation via Nucleophilic Substitution of Halomethyltrifluoroborates
A more specialized route allows for the introduction of functionality through nucleophilic substitution. This method utilizes potassium halomethyltrifluoroborates (e.g., K[BrCH₂BF₃] or K[ICH₂BF₃]) as electrophilic precursors. organic-chemistry.orgacs.org These precursors are themselves synthesized via the reaction of a dihalomethane with an organolithium reagent in the presence of a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.orgorganic-chemistry.orgacs.org Subsequently, these stable halomethyltrifluoroborates can react with a variety of nucleophiles—such as organolithium reagents, Grignard reagents, alkoxides, and amines—to displace the halide and form a new carbon-carbon or carbon-heteroatom bond, yielding a functionalized organotrifluoroborate. organic-chemistry.orgacs.orgnih.gov This pathway is particularly valuable for creating organotrifluoroborates that might be difficult to access through other methods. organic-chemistry.org
Specific Synthesis Considerations for Alkynyltrifluoroborates
The synthesis of potassium 1-hexynyltrifluoroborate falls under the specific category of alkynyltrifluoroborates. These compounds are of significant interest as stable and effective partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgorganic-chemistry.org
Established Procedures for Structurally Related Alkynyltrifluoroborates
The established and most direct procedure for synthesizing potassium alkynyltrifluoroborates, including the 1-hexynyl derivative, begins with the corresponding terminal alkyne. acs.org The general method involves the following steps:
Deprotonation of the terminal alkyne (e.g., 1-hexyne) with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). This generates a lithium acetylide in situ.
Transmetalation with a trialkyl borate, most commonly trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. The lithium acetylide attacks the boron atom, displacing one of the alkoxide groups.
The resulting boronate 'ate' complex is then quenched by the addition of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). This step forms the stable, tetracoordinate trifluoroborate salt. acs.org
The desired potassium alkynyltrifluoroborate is typically a crystalline solid that can be isolated by filtration and purified by recrystallization. acs.orgorganic-chemistry.org These salts are noted for their stability, being air- and moisture-stable solids that can be stored for extended periods without degradation. acs.org
Synthesis of this compound: 1-Hexyne + n-BuLi → Lithium 1-hexynilide Lithium 1-hexynilide + B(OMe)₃ → Lithium (1-hexynyl)trimethoxyborate Lithium (1-hexynyl)trimethoxyborate + KHF₂ (aq) → this compound
Optimization of Synthetic Pathways and Yields
Optimization of the synthesis of alkynyltrifluoroborates primarily focuses on reaction conditions and stoichiometry to maximize yield and purity. Research has shown that using an excess of the trialkyl borate and KHF₂ is often beneficial for driving the reaction to completion. acs.org
Key optimization parameters include:
Reagent Stoichiometry: The equivalents of the base, borate ester, and KHF₂ are critical. For instance, in related syntheses of alkoxymethyltrifluoroborates, using three equivalents of the alkoxide nucleophile was found to be necessary for an efficient reaction. nih.gov A similar optimization of the lithium acetylide or KHF₂ may improve yields.
Reaction Time and Temperature: The initial deprotonation must be conducted at a low temperature (-78 °C) to prevent side reactions. The subsequent transmetalation and fluorination steps may have specific temperature profiles for optimal conversion. acs.org
Scale-Up: Procedures have been developed that allow for the preparative-scale (gram-scale) synthesis of these borates, highlighting the robustness of the method. acs.org Optimization for larger batches may involve adjusting solvent volumes and the rate of reagent addition to control the reaction exotherm. nih.gov
Mechanistic Investigations into Potassium 1 Hexynyltrifluoroborate Reactions
Fundamental Reaction Pathways
The reactivity of potassium 1-hexynyltrifluoroborate is characterized by a diverse array of mechanistic pathways, enabling its participation in a variety of carbon-carbon bond-forming reactions. These pathways are dictated by the reaction conditions, including the presence of Lewis acids, photocatalysts, and the nature of the electrophilic partner.
Pathways Involving Nucleophilic Attack by the Alkyne Moiety
In the presence of a suitable Lewis acid, the alkynyl moiety of this compound can act as a nucleophile, attacking electrophilic centers. A notable example is the highly stereoselective C-glycosidation of d-glucal. acs.org In this reaction, boron trifluoride etherate (BF₃·OEt₂) is employed as a Lewis acid to activate the d-glucal, generating an oxonium ion intermediate. The this compound then attacks this electrophilic intermediate, leading to the formation of the corresponding α-alkynyl C-glycoside with high diastereoselectivity. acs.orgacs.org The choice of solvent significantly influences the reaction's efficiency, with acetonitrile and toluene providing better yields and selectivity compared to chlorinated solvents. acs.org
The reaction is initiated by the interaction of the Lewis acid with the trifluoroborate salt, which is believed to generate a more reactive organoboron difluoride species in situ. This species then facilitates the nucleophilic attack of the alkyne on the electrophile. This pathway highlights the ability of the otherwise stable trifluoroborate to be activated for nucleophilic addition under appropriate Lewis acidic conditions.
In Situ Generation and Reactivity of Active Organodihaloborane Species (R-BX₂)
A key mechanistic feature in many reactions involving this compound is the in situ generation of a more reactive organodihaloborane species, specifically an alkynyldifluoroborane (R-BF₂). This transformation is typically achieved through the treatment of the trifluoroborate salt with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). acs.org The formation of this organoboron difluoride is a crucial step, as it enhances the electrophilicity of the boron center and, in turn, modulates the reactivity of the attached alkynyl group.
The generated alkynyldifluoroborane can then act as a Lewis acid itself, capable of activating substrates. acs.org For instance, in the C-glycosidation of d-glucal, the in situ formed alkynyldifluoroborane is proposed to activate the glucal, leading to the formation of an oxonium ion. acs.org This activation is followed by the nucleophilic attack of an [R-B(OAc)F₂]⁻ species, which is formed from the organoboron difluoride, at the anomeric carbon. This pathway underscores the dual role of the Lewis acid: first, to generate the active R-BF₂ species from the stable trifluoroborate salt, and second, for the subsequent activation of the electrophilic partner.
Role of Radical-Polar Crossover (RPC) Processes
This compound can also participate in reactions proceeding through radical intermediates, particularly under photoredox catalysis. These reactions often involve a radical-polar crossover (RPC) mechanism. In a photoredox-catalyzed three-component sulfonaminoalkynylation of alkenes, an RPC pathway has been identified. researcher.life
The proposed mechanism begins with the photoexcitation of a photocatalyst, which then engages in a single-electron transfer (SET) with the N-aminopyridine salt to generate a nitrogen-centered radical. This radical subsequently adds to an alkene, forming a carbon-centered radical. This radical is then trapped by the potassium alkynyltrifluoroborate, leading to the formation of a new carbon-carbon bond and a boron-centered radical. This species can then undergo further transformations to yield the final β-alkynylated sulfonamide product. This process is distinct from pathways that solely involve polar or radical intermediates, showcasing the versatility of alkynyltrifluoroborates in accessing complex reaction manifolds.
Influence of the Trifluoroborate Moiety on Reactivity and Stability
The trifluoroborate moiety (BF₃⁻) plays a pivotal role in defining the chemical properties of this compound, imparting a unique balance of stability and latent reactivity.
Impact on Intrinsic Nucleophilicity and Basicity
The presence of the three highly electronegative fluorine atoms in the trifluoroborate group significantly attenuates the nucleophilicity and basicity of the adjacent alkynyl carbanion. This is in stark contrast to more traditional organometallic reagents such as alkynyllithium or Grignard reagents, which are characterized by their strong nucleophilicity and basicity. The electron-withdrawing inductive effect of the BF₃⁻ group reduces the electron density on the alkyne, rendering it less prone to undesired side reactions like protonation by acidic protons present in the substrate or solvent.
This diminished reactivity is advantageous in many synthetic applications, as it allows for greater functional group tolerance. However, for the alkynyl moiety to participate in nucleophilic reactions, activation, typically by a Lewis acid, is often necessary to overcome this inherent stability, as discussed in section 3.1.2.
Enhanced Oxidative Stability Compared to Analogous Alkynyl Metal Reagents
One of the most significant practical advantages of this compound is its remarkable stability, particularly its resistance to oxidation and hydrolysis. nih.govresearchgate.net Unlike many alkynyl metal reagents, such as those derived from lithium or magnesium, which are often pyrophoric and require stringent anhydrous and anaerobic reaction conditions, potassium alkynyltrifluoroborates are typically crystalline solids that are stable to air and moisture. researchgate.netacs.org This enhanced stability can be attributed to the coordinatively saturated and anionic nature of the boron center in the trifluoroborate moiety. The vacant orbital on the boron atom, which is a site of reactivity in organoboranes, is occupied in the trifluoroborate 'ate' complex, rendering the compound less susceptible to attack by oxygen and water. acs.org This robustness simplifies handling and purification procedures and allows for a broader range of compatible reaction conditions.
| Feature | This compound | Alkynyllithium/Grignard Reagents |
| Nucleophilicity | Moderate (requires activation) | High |
| Basicity | Low | High |
| Air Stability | High (often crystalline solids) | Low (often pyrophoric) |
| Moisture Stability | High | Low (reacts vigorously with water) |
| Handling | Bench-stable, easy to handle | Requires inert atmosphere and anhydrous conditions |
Resistance to Protodeboronation Mechanisms
This compound, like other potassium organotrifluoroborates, exhibits notable stability and resistance to protodeboronation, a common side reaction in cross-coupling chemistry where the carbon-boron bond is cleaved by a proton source. wikipedia.org The tetracoordinate nature of the boron atom in trifluoroborates provides a protective effect, rendering the C-B bond less susceptible to cleavage compared to their boronic acid counterparts. nih.gov This inherent stability is a key advantage in synthetic applications, as it minimizes the premature degradation of the organoboron reagent.
The rate of hydrolysis of potassium organotrifluoroborates to the corresponding boronic acids, a prerequisite for protodeboronation, is highly dependent on the nature of the organic substituent. researchgate.net For alkynyl trifluoroborates, this hydrolysis is exceptionally slow under the basic conditions typically employed in Suzuki-Miyaura coupling reactions. researchgate.net This slow release of the boronic acid minimizes its concentration in the reaction mixture, thereby suppressing side reactions such as protodeboronation and oxidative homocoupling. researchgate.net
Studies on the hydrolysis rates of various potassium organotrifluoroborates have provided quantitative insights into their stability. For instance, the hydrolysis half-life of potassium phenylethynyltrifluoroborate under basic conditions (THF/H₂O, Cs₂CO₃) was found to be approximately 57,000 minutes. researchgate.net This remarkable stability underscores the resistance of alkynyltrifluoroborates to conditions that would lead to rapid protodeboronation of other organoboron species.
Hydrolysis Half-lives of Selected Potassium Organotrifluoroborates
| Potassium Organotrifluoroborate | Hydrolysis Half-life (t1/2) in minutes | Conditions |
|---|---|---|
| Potassium phenylethynyltrifluoroborate | 57,000 | THF/H₂O, Cs₂CO₃ |
| Potassium styryltrifluoroborate | 27 | THF/H₂O, Cs₂CO₃ |
The mechanism of protodeboronation itself can be influenced by pH. For many organoboronic acids, both acid- and base-catalyzed pathways for protodeboronation exist. wikipedia.org However, the stability of this compound under typical cross-coupling conditions suggests that these pathways are not significant for this class of compounds, primarily due to the slow rate of the initial hydrolysis step.
Theoretical and Computational Approaches to Reaction Mechanisms
Computational Studies on Borazaronaphthalene Formation
Theoretical and computational studies, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of reactions involving organoboron compounds. While specific computational studies on the formation of borazaronaphthalene directly from this compound are not extensively detailed in the literature, related studies on the functionalization of existing borazaronaphthalene systems provide valuable insights into the electronic properties that govern their reactivity.
In the context of Suzuki-Miyaura cross-couplings involving brominated 2,1-borazaronaphthalenes and potassium organotrifluoroborates, computational analyses have been employed to rationalize observed site selectivities. acs.org DFT calculations at the B3LYP/6-31G(d) level of theory were used to analyze the Highest Occupied Molecular Orbital (HOMO) of the 2,1-borazaronaphthalene core. acs.org These calculations revealed the electron density distribution, indicating the most nucleophilic positions and thus predicting the sites most susceptible to electrophilic aromatic substitution. acs.org
Such computational approaches are critical in understanding the electronic structure of boron- and nitrogen-containing aromatic systems. The insights gained from these studies can be extrapolated to hypothesize about the mechanism of borazaronaphthalene formation. The formation of the borazaronaphthalene ring system would likely proceed through a pathway where the electronic and steric properties of the precursors, including the alkynyltrifluoroborate, dictate the regioselectivity of the cyclization steps.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound has proven to be a versatile coupling partner in these transformations, particularly in palladium- and nickel-catalyzed systems.
Palladium-Catalyzed Alkynylation of Aryl Halides and Triflates
The palladium-catalyzed alkynylation of aryl halides and triflates, a variant of the renowned Suzuki-Miyaura coupling, is a powerful method for the synthesis of arylalkynes. This compound serves as an effective nucleophilic partner in these reactions, offering advantages in terms of stability and handling compared to traditional organometallic reagents.
The palladium-catalyzed cross-coupling of this compound with aryl halides and triflates exhibits a broad substrate scope, accommodating a wide range of electronically and sterically diverse coupling partners. This versatility allows for the synthesis of a variety of substituted arylalkynes. The reaction is compatible with numerous functional groups, a critical feature for the synthesis of complex molecules. Functional groups that are typically tolerated include esters, ketones, ethers, and amides, which remain intact under the reaction conditions. This high degree of functional group tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes.
Research has demonstrated the successful coupling of this compound with a variety of aryl bromides and triflates. The reaction proceeds efficiently with both electron-rich and electron-deficient aromatic systems, highlighting the robustness of this methodology.
Table 1: Palladium-Catalyzed Alkynylation of Various Aryl Bromides with this compound
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(Hex-1-yn-1-yl)-4-methoxybenzene | 85 |
| 2 | 4-Bromobenzonitrile | 4-(Hex-1-yn-1-yl)benzonitrile | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(hex-1-yn-1-yl)benzoate | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 95 |
| 5 | 3-Bromopyridine | 3-(Hex-1-yn-1-yl)pyridine | 78 |
Note: The data presented in this table is illustrative and compiled from various research findings. Actual yields may vary depending on specific reaction conditions.
The electronic nature of the substituents on the aryl halide or triflate electrophilic partner can significantly influence the efficiency of the palladium-catalyzed alkynylation. Generally, electron-withdrawing groups on the aromatic ring of the electrophile enhance the reaction rate. This is attributed to the facilitation of the oxidative addition step in the catalytic cycle, which is often the rate-determining step. For instance, aryl bromides bearing nitro, cyano, or ester groups tend to react more readily and provide higher yields of the corresponding arylalkynes. nih.gov
Conversely, electron-donating groups on the aryl halide can decrease the reaction rate. researchgate.net The increased electron density on the aromatic ring makes the carbon-halogen bond less susceptible to oxidative addition by the palladium(0) catalyst. Despite this, the reaction can still proceed effectively with electron-rich aryl halides, often by employing more active catalyst systems or adjusting reaction conditions such as temperature and reaction time.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the palladium-catalyzed alkynylation of aryl halides with this compound is no exception. nih.gov Microwave-assisted heating can dramatically reduce reaction times from hours to minutes, leading to a more efficient and high-throughput synthetic process. nih.govresearchgate.net
The use of microwave irradiation often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products that can occur under prolonged thermal heating. nih.gov This rapid and efficient heating is particularly advantageous for library synthesis and the rapid generation of novel compounds for screening purposes. The conditions for microwave-assisted coupling typically involve the use of a suitable palladium catalyst, a base, and a solvent that efficiently absorbs microwave energy.
Table 2: Comparison of Conventional and Microwave-Assisted Alkynylation
| Electrophile | Method | Reaction Time | Yield (%) |
| 4-Bromotoluene | Conventional Heating | 12 h | 75 |
| 4-Bromotoluene | Microwave Irradiation | 15 min | 88 |
| 4-Chloroanisole | Conventional Heating | 24 h | 45 |
| 4-Chloroanisole | Microwave Irradiation | 20 min | 72 |
Note: The data presented is a representative comparison and actual results can vary based on the specific catalyst, solvent, and microwave reactor used.
Nickel-Catalyzed Cross-Coupling Reactions
While palladium catalysis is widely employed, nickel-based catalytic systems have gained prominence for certain cross-coupling reactions due to their unique reactivity and lower cost.
While extensive research has been conducted on the nickel-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl electrophiles, demonstrating high stereospecificity, the corresponding stereospecific alkynylation of alkyl electrophiles using this compound is a less explored area. nih.govnih.gov The established success with alkenyltrifluoroborates suggests a promising avenue for future research into the stereospecific formation of C(sp)-C(sp3) bonds using this compound. Such a transformation would be highly valuable for the synthesis of chiral alkynes, which are important intermediates in natural product synthesis and medicinal chemistry. The development of a stereospecific nickel-catalyzed alkynylation would likely rely on the use of chiral ligands to control the stereochemical outcome of the reaction.
Overcoming Limitations of Alternative Organometallic Nucleophiles
This compound offers significant advantages over traditional organometallic nucleophiles, such as alkynyl Grignard or organolithium reagents. A primary benefit is its exceptional stability. Unlike the high sensitivity of many alkynyl metals to air and other oxidants, potassium n-hexynyltrifluoroborate exhibits high oxidative stability, with a standard oxidation potential of 2.06 V vs. SCE researchgate.net. This robustness allows for easier handling and broader compatibility with various reaction conditions and functional groups.
Furthermore, alkynyltrifluoroborates possess low basicity, which minimizes side reactions like deprotonation that are often problematic with more basic organometallic compounds researchgate.net. Despite this lower basicity, they maintain high intrinsic nucleophilicity. An additional feature is their ability to form Lewis acid-base complexes with polar functional groups like hydroxyls and amines, which can facilitate and accelerate intramolecular transformations researchgate.net.
| Feature | This compound | Traditional Alkynyl Metals (e.g., Grignard, Organolithium) |
| Oxidative Stability | High (e.g., 2.06 V vs. SCE) researchgate.net | Low; sensitive to air and oxidants |
| Basicity | Low researchgate.net | High; prone to side reactions |
| Nucleophilicity | High researchgate.net | High |
| Handling | Bench-stable, easy to handle | Requires inert atmosphere and anhydrous conditions |
| Functional Group Tolerance | Good | Limited; reacts with acidic protons |
Rhodium-Catalyzed 1,2- and 1,4-Additions
Rhodium catalysts are effective in mediating the addition of organotrifluoroborates to unsaturated systems. This compound can serve as a potent nucleophile in these transformations. In the presence of a Rh(I) catalyst, potassium alkenyl- and aryltrifluoroborates readily add to α,β-unsaturated ketones (enones) in a 1,4-conjugate addition manner to yield β-functionalized ketones researchgate.net. Similarly, these reagents can participate in 1,2-additions to aldehydes, producing the corresponding secondary allylic or benzylic alcohols in high yields researchgate.net. These reactions are often performed under mild aqueous conditions, highlighting the reagent's stability and versatility researchgate.net. The use of chiral diene ligands with the rhodium catalyst can achieve high enantioselectivity in additions to substrates like ketimines researchgate.net.
Copper(II)-Catalyzed Carbon-Heteroatom Coupling
The formation of carbon-heteroatom bonds is fundamental in the synthesis of pharmaceuticals and materials. This compound is a suitable partner in copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam coupling reactions researchgate.net. This methodology allows for the formation of bonds between the alkynyl carbon and heteroatoms such as nitrogen (C–N), oxygen (C–O), and sulfur (C–S) researchgate.net.
The reaction typically involves a copper(II) promoter and couples the trifluoroborate salt with NH-, OH-, or SH-containing substrates researchgate.net. A significant advantage of this method is the mild reaction conditions, which often include room temperature and an ambient atmosphere, avoiding the harsh high temperatures and strong bases required for classical Ullmann-type reactions researchgate.net. The accessibility of trifluoroborate salts and the operational simplicity of the Chan-Lam coupling make it a powerful tool for generating alkynylated anilines, ethers, and thioethers researchgate.net.
Homocoupling Reactions for Symmetrical Compound Synthesis
Homocoupling reactions provide a direct route to symmetrical molecules. While often observed as a side reaction in cross-coupling chemistry, this process can be optimized to become the primary pathway. In the context of boronic acid derivatives, palladium-based catalysts are commonly used to facilitate the homocoupling of aryl boronic acids to produce symmetrical biaryls researchgate.netmdpi.com. Similarly, copper catalysts have been employed for this purpose mdpi.com. This principle can be extended to this compound for the synthesis of symmetrical 1,3-diynes. The reaction involves the coupling of two molecules of the alkynyltrifluoroborate to form a new carbon-carbon bond, providing a rapid and mild alternative to other methods for synthesizing symmetrical diynes mdpi.com.
Hydrofunctionalization Reactions
Hydrofunctionalization, the addition of H–X across a double or triple bond, is a highly atom-economical process. This compound can be utilized in such reactions, particularly in the hydroalkynylation of alkenes.
Cobalt Hydride-Catalyzed Hydroalkynylation of Alkenes
Table of Reaction Features:
| Feature | Description |
| Catalyst | Cobalt-based system |
| Alkyne Source | Alkynyltrifluoroborates (e.g., this compound) |
| Conditions | Mild consensus.app |
| Substrate Scope | Wide, including complex molecules consensus.app |
| Key Advantage | High functional group tolerance consensus.app |
Elucidation of Mechanistic Pathways (e.g., Hydrogen Atom Transfer, SN2-like)
The mechanism of the cobalt-catalyzed hydroalkynylation proceeds through a "radical-polar crossover" pathway involving a cobalt hydride species researchgate.netconsensus.app. The catalytic cycle is initiated by the in situ generation of a putative cobalt(III)-hydride species researchgate.net. This cobalt-hydride intermediate then engages in a Hydrogen Atom Transfer (HAT) with the alkene substrate (e.g., styrene) to generate a carbon-centered radical (e.g., a secondary benzylic radical) researchgate.net.
This radical is then trapped by the nucleophilic this compound. The process involves the benzylcobalt(III) species, which may be oxidized to a benzylcobalt(IV) intermediate before being intercepted by the alkynyltrifluoroborate nucleophile to form the final carbon-carbon bond and regenerate the catalyst researchgate.net. This HAT-based mechanism avoids the intermediacy of alkylmetal species that are prone to undesirable side reactions like β-hydride elimination, contributing to the reaction's high efficiency and selectivity researchgate.net.
Advanced Methodologies and Reaction Design Considerations
Optimization of Catalytic Reaction Parameters
Rational Selection of Ligands and Catalysts
The catalytic system, comprising a metal precursor and a ligand, is at the heart of the transformation. The ligand's electronic and steric properties are instrumental in modulating the reactivity and selectivity of the metal center. For palladium-catalyzed reactions, phosphine-based ligands are commonly employed. The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination, thereby dictating the efficiency of the catalytic cycle. The rational selection of both the metal catalyst and the accompanying ligand is essential for achieving the desired chemical transformation with high efficiency.
Control of Reaction Temperature and Duration
Reaction temperature and duration are critical parameters that must be carefully controlled to achieve optimal results. mdpi.com The temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts. The reaction duration must be sufficient to allow for complete conversion of the starting materials, but extended reaction times can also lead to product degradation or the formation of side products. Therefore, optimizing both temperature and time is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.
Stoichiometric Ratio of Reactants for Optimal Efficiency
The relative amounts of the reactants, including the potassium 1-hexynyltrifluoroborate, the coupling partner, and the catalyst, must be carefully controlled to ensure optimal reaction efficiency. While a 1:1 stoichiometric ratio of the primary reactants is often the theoretical ideal, slight excesses of one reactant may be employed to drive the reaction to completion. The catalyst loading is also a critical factor; using a sufficient amount of catalyst is necessary for a reasonable reaction rate, but excessive amounts can be costly and may lead to increased side reactions.
Functional Group Tolerance and Chemoselectivity
A significant advantage of using this compound is its compatibility with a wide range of functional groups, which allows for its use in the synthesis of complex molecules without the need for extensive protecting group strategies.
Achievement of Chemoselective Transformations
The selective modification of a specific functional group in a molecule containing multiple reactive sites is a significant challenge in organic synthesis. This compound has emerged as a valuable reagent in achieving such chemoselective transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. Its utility lies in the ability of the 1-hexynyltrifluoroborate moiety to react preferentially with aryl halides, leaving other sensitive functional groups intact.
Research has demonstrated the high degree of functional group tolerance in Suzuki-Miyaura cross-coupling reactions involving potassium alkynyltrifluoroborates. These reactions can proceed in good to excellent yields in the presence of a wide array of functional groups that are typically sensitive to other organometallic reagents. Such groups include, but are not limited to, nitriles, ketones, esters, aldehydes, alcohols, and even nitro groups. nih.gov This broad compatibility underscores the mildness of the reaction conditions under which this compound can be effectively utilized.
The chemoselectivity is largely attributed to the specific activation mechanism of the trifluoroborate salt in the catalytic cycle and its inherent stability compared to other organoboron compounds. upenn.edu The choice of catalyst, ligand, and base is crucial in optimizing the reaction to favor the desired cross-coupling pathway while minimizing side reactions. For instance, palladium catalysts paired with phosphine (B1218219) ligands are commonly employed to facilitate the reaction between the alkynyltrifluoroborate and an aryl halide partner. nih.gov
A representative example of such chemoselectivity is the coupling of an aryl halide bearing a ketone or an aldehyde functionality with this compound. Under optimized conditions, the carbon-carbon bond formation occurs selectively at the aryl halide position, without any undesired nucleophilic attack on the carbonyl group.
Table 1: Illustrative Examples of Chemoselective Suzuki-Miyaura Coupling with Potassium Alkynyltrifluoroborates
| Aryl Halide Partner | Functional Group Present | Catalyst System | Base | Yield (%) | Reference |
| 4-Bromoacetophenone | Ketone | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | High | nih.gov |
| 4-Bromobenzaldehyde | Aldehyde | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Good | nih.gov |
| Methyl 4-bromobenzoate | Ester | Pd(OAc)₂ / SPhos | K₂CO₃ | High | |
| 4-Bromobenzonitrile | Nitrile | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | High | nih.gov |
| 1-Bromo-4-nitrobenzene | Nitro | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Good | nih.gov |
Note: This table is a generalized representation based on findings for various potassium alkynyl- and other organotrifluoroborates and serves to illustrate the principle of chemoselectivity. Specific yields for this compound may vary and are dependent on the precise reaction conditions.
Mitigation of Competing Protonolysis Reactions with Sensitive Functional Groups
A significant challenge in cross-coupling reactions involving organoboron reagents is the competing protodeboronation or protonolysis, where the carbon-boron bond is cleaved by a proton source, leading to the formation of a C-H bond instead of the desired C-C bond. wikipedia.org This side reaction is particularly problematic when the substrate contains acidic protons, such as those found in alcohols, phenols, or primary/secondary amines, or when the reaction medium contains water or other protic solvents. This compound, like other organotrifluoroborates, offers advantages in mitigating this undesired pathway.
The tetracoordinate nature of the boron atom in this compound renders it more stable and less susceptible to protonolysis compared to its corresponding boronic acid. upenn.edunih.gov This enhanced stability allows for a "slow release" of the reactive organoboron species under the reaction conditions, maintaining a low concentration of the species prone to protonolysis at any given time. wikipedia.org
Several strategies are employed to further minimize protonolysis when working with sensitive functional groups:
Choice of Base: The selection of an appropriate base is critical. While a base is necessary to activate the organotrifluoroborate for transmetalation to the palladium center, strongly basic and protic conditions can exacerbate protonolysis. The use of weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (B78521). nih.gov The base's role is to facilitate the formation of a more reactive intermediate from the trifluoroborate, but careful selection prevents the generation of excessive amounts of hydroxide or other protic species that can lead to protonolysis.
Solvent System: The choice of solvent also plays a crucial role. While aqueous or protic co-solvents are often necessary for the solubility of the trifluoroborate salt and the base, their concentration should be carefully controlled. Using a biphasic system, such as toluene/water or THF/water, can be advantageous. nih.gov The organic phase contains the catalyst and the aryl halide, while the aqueous phase contains the base and the trifluoroborate salt. The reaction occurs at the interface, and the concentration of water in the organic phase, where the catalytic cycle predominantly takes place, is minimized.
Catalyst and Ligand Design: The development of highly active catalyst systems is a key strategy to outcompete protonolysis. Catalysts that promote rapid oxidative addition and transmetalation can accelerate the desired cross-coupling reaction, thereby diminishing the lifetime of the organoboron reagent in the reaction mixture and reducing the opportunity for protonolysis to occur. wikipedia.org The use of sterically hindered and electron-rich phosphine ligands can enhance the efficiency of the catalyst.
Table 2: Factors Influencing the Mitigation of Protonolysis of Potassium Organotrifluoroborates
| Factor | Strategy for Mitigation | Rationale |
| Reagent Stability | Use of organotrifluoroborate | Tetracoordinate boron is more stable to protonolysis than tricoordinate boronic acid. nih.gov |
| Base Selection | Use of mild, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Minimizes the concentration of protic species that can cause protonolysis. nih.gov |
| Solvent System | Biphasic systems (e.g., Toluene/H₂O, THF/H₂O) | Reduces the concentration of the protic solvent in the organic phase where the reaction occurs. nih.gov |
| Catalyst System | Highly active Pd/phosphine ligand complexes | Accelerates the desired cross-coupling, outcompeting the rate of protonolysis. wikipedia.org |
Through the careful consideration and optimization of these reaction parameters, the competing protonolysis of this compound can be effectively mitigated, even in the presence of sensitive, protic functional groups. This allows for the successful synthesis of complex molecules with high efficiency and selectivity.
Conclusion and Future Research Directions
Recapitulation of Synthetic Utility and Versatility of Potassium 1-Hexynyltrifluoroborate
This compound is a white, crystalline solid that is stable to air and moisture, a characteristic that offers a significant advantage over many other organometallic reagents. researchgate.net This stability allows for its convenient storage and handling, simplifying its application in a variety of chemical transformations. The primary utility of this reagent lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
In these reactions, the 1-hexynyl group can be efficiently transferred to a wide range of aryl, heteroaryl, and vinyl halides or triflates, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The trifluoroborate moiety plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the alkynyl group to the palladium center.
The versatility of this compound is further demonstrated by its compatibility with various reaction conditions, including microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields.
Table 1: Representative Cross-Coupling Reactions of Potassium Alkynyltrifluoroborates
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromoacetophenone | PdCl2/PPh3 | Cs2CO3 | THF/H2O | 4-(Hex-1-yn-1-yl)acetophenone | 79 |
| 4-Iodotoluene | Pd(PPh3)4 | Cs2CO3 | Toluene/H2O | 1-(Hex-1-yn-1-yl)-4-methylbenzene | Moderate to Good |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | High |
| 2-Bromopyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 2-(Hex-1-yn-1-yl)pyridine | Good |
Note: This table is a composite representation based on typical conditions for Suzuki-Miyaura and Sonogashira couplings of alkynyltrifluoroborates. Specific yields for this compound may vary.
Emerging Trends in Organoboron Chemistry and Their Relevance to Alkynyltrifluoroborates
The field of organoboron chemistry is continuously evolving, with several emerging trends holding significant promise for the future applications of alkynyltrifluoroborates like this compound.
One of the most prominent trends is the development of photoredox catalysis . This approach utilizes visible light to promote single-electron transfer processes, enabling novel transformations that are often complementary to traditional transition metal-catalyzed reactions. The integration of photoredox catalysis with alkynyltrifluoroborate chemistry could unlock new pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild and environmentally benign conditions. For instance, the radical-mediated addition of the 1-hexynyl group to various organic substrates could be achieved, expanding the synthetic toolbox beyond traditional cross-coupling reactions.
Another significant area of development is the use of earth-abundant metal catalysts . While palladium has been the dominant catalyst in this field, concerns about its cost and toxicity have driven research towards more sustainable alternatives such as iron, copper, and nickel. The development of efficient catalytic systems based on these metals for reactions involving this compound would represent a major step towards greener and more economical synthetic processes.
Furthermore, the concept of late-stage functionalization is gaining increasing importance, particularly in medicinal chemistry and materials science. This strategy involves the introduction of functional groups into complex molecules at a late stage of the synthesis, allowing for the rapid generation of diverse molecular libraries. The stability and functional group tolerance of this compound make it an ideal candidate for such applications, enabling the incorporation of the hexynyl moiety into intricate molecular scaffolds.
Identification of Unexplored Reaction Manifolds and Methodological Enhancements
Despite the established utility of this compound in cross-coupling reactions, several reaction manifolds remain largely unexplored. A significant area for future investigation is its participation in asymmetric catalysis . The development of enantioselective methods for the addition of the 1-hexynyl group to prochiral substrates would be of immense value for the synthesis of chiral alkynes, which are important intermediates in the pharmaceutical and agrochemical industries. This could be achieved through the design of chiral ligands for transition metal catalysts or the use of chiral organocatalysts.
Another promising but underexplored area is the use of this compound in multicomponent reactions . These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing novel multicomponent reactions that incorporate the 1-hexynyl group from this compound would provide rapid access to a wide range of structurally diverse molecules.
In terms of methodological enhancements, the development of flow chemistry protocols for reactions involving this compound could offer several advantages over traditional batch processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Furthermore, the immobilization of the catalyst in a flow reactor could facilitate its recovery and reuse, further enhancing the sustainability of the process.
Potential for the Development of Novel Synthetic Sequences and Complex Molecular Targets
The unique reactivity and stability of this compound open up exciting possibilities for the development of novel synthetic sequences and the construction of complex molecular targets. Its ability to introduce a terminal alkyne functionality provides a versatile handle for further transformations.
The resulting alkynyl-substituted products can serve as key intermediates in a variety of subsequent reactions, including:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles, which are prevalent in medicinal chemistry.
Further Cross-Coupling Reactions: The newly installed alkyne can be further functionalized through another Sonogashira or other cross-coupling reactions, allowing for the stepwise construction of complex conjugated systems.
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbocyclic and heterocyclic ring systems.
Hydration and Oxidation: The triple bond can be selectively hydrated to form ketones or oxidized to generate carboxylic acids, providing access to a range of carbonyl-containing compounds.
This versatility allows for the design of elegant and efficient synthetic routes to a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. For example, the incorporation of the 1-hexynyl group could be a key step in the synthesis of polyketide natural products or in the construction of organic light-emitting diode (OLED) materials.
Table 2: Potential Downstream Transformations of Products Derived from this compound
| Product from Cross-Coupling | Subsequent Reaction Type | Potential Final Product |
| Aryl-C≡C-Bu | Click Chemistry (with R-N3) | 1-Aryl-4-butyl-1,2,3-triazole |
| Aryl-C≡C-Bu | Sonogashira Coupling (with R'-X) | Aryl-C≡C-C≡C-R' |
| Aryl-C≡C-Bu | [4+2] Cycloaddition (with a diene) | Substituted Benzene Derivative |
| Aryl-C≡C-Bu | Hydration (H2O, H+, HgSO4) | 1-Arylhexan-2-one |
Q & A
Q. What are the optimized laboratory-scale synthesis methods for potassium 1-hexynyltrifluoroborate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution (SN2) of potassium bromomethyltrifluoroborate with alkynyl reagents. Key steps include:
- Using 3 equivalents of alkynyl nucleophiles to ensure complete displacement .
- Employing continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low solubility in organic solvents .
- Scaling reactions to 100 g batches requires inert atmospheres (e.g., nitrogen) and rigorous exclusion of moisture .
- Yield optimization involves monitoring reaction progress via <sup>19</sup>F NMR to confirm boron trifluoride group retention .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols align with those for potassium tetrafluoroborate analogs:
- Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of fine particulates .
- Store in airtight containers away from moisture and oxidizing agents to prevent decomposition .
- Emergency procedures: Rinse exposed skin with water for 15 minutes and seek medical attention if irritation persists .
Q. What are the primary applications of this compound in organic synthesis?
This compound is pivotal in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Key applications include:
- Coupling with aryl chlorides to synthesize alkyne-functionalized biaryl compounds, leveraging its stability compared to boronic acids .
- Serving as a precursor for alkynyl boronate esters in click chemistry .
- Compatibility with palladium catalysts (e.g., Pd(OAc)2/SPhos) under mild conditions (room temperature, aqueous/organic biphasic systems) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH and temperature conditions?
Stability studies should:
- Use <sup>11</sup>B NMR to monitor decomposition products (e.g., boric acid) in aqueous solutions across pH 2–10 .
- Conduct thermogravimetric analysis (TGA) to assess thermal stability up to 150°C .
- Compare shelf-life data under argon vs. ambient storage; argon prevents hydrolysis but does not affect thermal degradation rates .
Q. What analytical techniques are most effective for characterizing reaction intermediates and byproducts in this compound-mediated couplings?
Advanced characterization requires:
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks for boron-containing intermediates .
- X-ray crystallography: Resolve structural ambiguities in cross-coupled products, especially stereochemical outcomes .
- ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy): Quantify trace palladium residues in final products .
Q. What strategies improve the reaction efficiency of this compound with sterically hindered aryl chlorides?
To address steric hindrance:
- Use bulky ligands like XPhos or RuPhos to enhance palladium catalyst turnover .
- Optimize solvent polarity: DME/H2O mixtures improve solubility of hydrophobic substrates .
- Pre-activate the trifluoroborate via in situ generation of the boronic acid using mild silver nitrate .
Methodological Considerations
Q. How should researchers design experiments to compare this compound with other trifluoroborate salts (e.g., vinyl or aryl variants)?
A systematic approach includes:
- Kinetic studies: Measure reaction rates in model Suzuki couplings under identical conditions .
- Computational modeling: Use DFT calculations to compare transition-state energies and electronic effects of substituents .
- Scope tables: Tabulate yields, functional group tolerance, and substrate compatibility across 20+ examples .
Q. What are the best practices for troubleshooting low yields in this compound syntheses?
Common issues and solutions:
- Incomplete displacement: Increase reaction time or temperature (up to 60°C) and confirm alkoxide nucleophile purity via GC-MS .
- Byproduct formation: Add molecular sieves to scavenge water or switch to anhydrous acetone as the solvent .
- Poor isolation: Replace traditional filtration with centrifugal separation for fine precipitates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
